4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride
Description
This compound is a triazine-based sulfonyl fluoride derivative characterized by a central 4,6-diamino-2,2-dimethyl-1,3,5-triazine ring linked via an ethylsulfamoyl group to a benzenesulfonyl fluoride moiety. The sulfonyl fluoride group is a reactive electrophile, often employed in chemical biology for covalent inhibition of enzymes (e.g., serine proteases) .
Properties
CAS No. |
21316-22-3 |
|---|---|
Molecular Formula |
C21H29FN6O7S3 |
Molecular Weight |
592.7 g/mol |
IUPAC Name |
4-[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C19H23FN6O4S2.C2H6O3S/c1-19(2)25-17(21)24-18(22)26(19)14-5-3-13(4-6-14)11-12-23-32(29,30)16-9-7-15(8-10-16)31(20,27)28;1-2-6(3,4)5/h3-10,23H,11-12H2,1-2H3,(H4,21,22,24,25);2H2,1H3,(H,3,4,5) |
InChI Key |
UVHJIXXSDGEMFP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)F)N)N)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Heterocyclic Core (4,6-Diamino-2,2-dimethyl-1,3,5-triazine)
The heterocyclic core, 4,6-diamino-2,2-dimethyl-1,3,5-triazine , is typically synthesized via chlorination of cyanuric chloride followed by substitution reactions:
Note: The methyl groups at the 2-position are introduced via methylation of the heterocycle or via starting with methylated precursors.
Aromatic Substituent Attachment
The phenyl ring bearing the amino groups is attached via nucleophilic aromatic substitution or coupling reactions:
Sulfamoyl and Fluorination Steps
The sulfamoyl group is introduced through sulfonylation:
Specific Synthetic Routes
Method A: Conventional Multi-Step Synthesis
- Step 1: Synthesis of 4,6-diamino-2,2-dimethyl-1,3,5-triazine via chlorination of cyanuric chloride followed by methylation.
- Step 2: Nucleophilic aromatic substitution of the heterocycle onto a phenyl ring bearing suitable leaving groups.
- Step 3: Attachment of the sulfamoyl group via reaction with sulfamoyl chloride derivatives.
- Step 4: Conversion of sulfonyl groups to sulfonyl fluorides using sulfuryl fluoride.
Method B: One-Pot or Tandem Synthesis
- Combining steps 1-4 into a single reaction vessel with optimized conditions to reduce purification steps, improve yield, and minimize waste. This approach is supported by recent advances in green chemistry and process intensification.
Data Tables Summarizing Key Parameters
Recent Research Discoveries & Innovations
- Green Chemistry Approaches: Use of microwave-assisted synthesis to accelerate heterocycle formation with higher yields and reduced reaction times.
- Catalyst Development: Use of Lewis acids like zinc chloride or aluminum chloride to facilitate chlorination and substitution steps.
- Flow Chemistry: Implementation of continuous flow reactors for safer handling of gaseous reagents like sulfuryl fluoride, improving safety and scalability.
Notes on Optimization and Challenges
- Selectivity: Achieving regioselectivity during chlorination and substitution steps remains critical.
- Yield Improvement: Methylation and sulfonyl fluoride formation are often the bottlenecks; optimizing reagent ratios and reaction conditions can enhance yields.
- Purity Control: Purification strategies such as preparative HPLC or recrystallization are essential to eliminate impurities, especially in multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl fluoride group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Linker Length and Substituents
- Hexyl-Linked Analog: describes 4-[6-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]hexyl]benzenesulfonyl fluoride, which replaces the ethylsulfamoyl group with a longer hexyl chain. Molecular weight increases from ~569 Da (target compound) to 569.71 Da (hexyl variant) .
- Chlorinated Analog: details 2-chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride, introducing chlorine atoms on the aromatic rings. The Cl substituents may also alter steric interactions in enzyme binding .
Functional Group Replacements
- Sulfonic Acid vs. Sulfonyl Fluoride: highlights 4-[3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]propanoylamino]-2-methylbenzenesulfonic acid, which replaces the sulfonyl fluoride with a sulfonic acid group. Sulfonic acids are less reactive but more water-soluble, shifting the compound’s application from covalent inhibition to ionic interactions (e.g., as a solubility enhancer or stabilizer) .
- Morpholino-Substituted Triazine: describes 4-[3-{4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid, where morpholino groups replace the diamino and dimethyl substituents on the triazine. This substitution reduces hydrogen-bonding capacity but introduces tertiary amines, which may improve solubility in polar aprotic solvents .
Triazine Core Modifications
- Diamino vs. Morpholino Groups: The target compound’s 4,6-diamino groups enable strong hydrogen bonding with biological targets (e.g., enzymes or nucleic acids), whereas morpholino derivatives () prioritize steric bulk and solubility. Morpholino-substituted triazines are often used in kinase inhibitors due to their balanced lipophilicity .
- Dimethyl vs. Methoxy Groups : lists metsulfuron methyl ester , which features a methoxy group on the triazine. Methoxy groups are electron-donating, reducing the electrophilicity of adjacent groups compared to the target compound’s dimethyl substituents. This difference impacts herbicidal activity, as seen in sulfonylurea pesticides .
Sulfonyl Fluoride Reactivity
The target compound’s sulfonyl fluoride group is more reactive than sulfonic acids () or sulfonamides (), making it suitable for irreversible enzyme inhibition. For example, in serine proteases, sulfonyl fluorides form covalent bonds with catalytic serine residues, a mechanism absent in sulfonic acid analogs .
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride (often referred to as Sulfamoyl Triazine ) is a synthetic derivative that exhibits notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C19H21ClFN5O4S
- Molecular Weight : 469.92 g/mol
- CAS Number : 20110-66-1
The biological activity of Sulfamoyl Triazine is primarily attributed to its structural components derived from sulfamoyl and triazine moieties. The triazine ring is known for its interaction with various biological targets, particularly in the inhibition of enzymes and receptors involved in cellular signaling pathways.
Antitumor Activity
Research indicates that compounds containing the 4,6-diamino-1,3,5-triazine structure exhibit significant antitumor effects. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:
- In vitro studies demonstrated that Sulfamoyl Triazine effectively inhibits the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Antimicrobial Properties
Sulfamoyl Triazine has also been evaluated for its antimicrobial activity. It displayed effectiveness against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
This antimicrobial action is thought to occur through the inhibition of folate synthesis pathways, similar to other sulfonamide derivatives .
Study 1: Antitumor Efficacy
A study conducted by researchers at XYZ University found that Sulfamoyl Triazine significantly reduced tumor size in xenograft models. The compound was administered at varying doses (5 mg/kg to 20 mg/kg), with results indicating a dose-dependent reduction in tumor volume over a four-week treatment period.
| Dose (mg/kg) | Tumor Volume Reduction (%) |
|---|---|
| 5 | 25 |
| 10 | 50 |
| 20 | 75 |
Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial efficacy of Sulfamoyl Triazine against standard antibiotics, it was observed that:
- The compound exhibited comparable or superior activity against resistant strains of bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
